molecular formula C18H15ClN2O3 B2923943 1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 478262-67-8

1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2923943
CAS No.: 478262-67-8
M. Wt: 342.78
InChI Key: PBOPOHUBXKGHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione is a substituted imidazolidine-2,4,5-trione derivative, a class of compounds structurally related to parabanic acid (imidazolidine-2,4,5-trione). The compound features two aromatic substituents: a 4-chlorobenzyl group at position 1 and a 4-methylbenzyl group at position 2. Such substitutions are critical for modulating lipophilicity, bioavailability, and target binding efficiency .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-12-2-4-13(5-3-12)10-20-16(22)17(23)21(18(20)24)11-14-6-8-15(19)9-7-14/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOPOHUBXKGHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione, also known by its CAS number 478262-67-8, is a synthetic compound belonging to the imidazolidine family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and anticancer properties. The following sections provide a comprehensive review of its biological activity based on diverse research findings.

  • Molecular Formula : C18H15ClN2O3
  • Molecular Weight : 344.78 g/mol
  • IUPAC Name : 1-(4-chlorobenzyl)-3-(4-methylbenzyl)-2,4,5-imidazolidinetrione
  • Physical Form : Solid
  • Purity : 90% .

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Studies suggest that it may exert its effects through:

  • Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce the levels of TNF-alpha and IL-6 in vitro, indicating potential anti-inflammatory properties.
  • Induction of Apoptosis in Cancer Cells : Research indicates that the compound can induce apoptosis in specific cancer cell lines by activating caspases and disrupting mitochondrial membrane potential .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
Anti-inflammatoryDecreased TNF-alpha and IL-6 levels
AnticancerInduced apoptosis in cancer cells
AntioxidantScavenging free radicals

Case Study 1: Anti-inflammatory Effects

In a controlled study involving human monocytes, treatment with this compound resulted in a significant reduction in the secretion of pro-inflammatory cytokines. This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Case Study 2: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis. The mechanism involved the activation of intrinsic apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP .

Case Study 3: Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activity by scavenging free radicals. This property could contribute to its protective effects against oxidative stress-related diseases .

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioactivity

Lipophilicity (log Kow) is a key determinant of pharmacokinetic behavior. The following table compares the target compound with analogues bearing distinct aryl groups:

Compound Substituents (Position 1 / Position 3) log Kow AChE IC50 (μM) BChE IC50 (μM) Source
Target compound 4-Cl-benzyl / 4-Me-benzyl 2.89* N/A N/A
3f (MDPI, 2023) 4-CN-phenyl / (R)-6-fluoro-benzothiazole 3.12 2.34 4.56
3g (MDPI, 2023) 2,6-diisopropylphenyl / (R)-6-fluoro-BTZ 3.98 1.66 3.21
23b (Royal Society of Chemistry, 2024) 4-Cl-phenyl / (S)-1-phenylethyl 3.05 N/A N/A
1-(4-Me-phenyl)imidazolidine-trione H / 4-Me-benzyl 1.75 N/A N/A

*Estimated via Hansch-Leo fragment method based on substituent contributions.

Key Observations :

  • Lipophilicity : Bulkier substituents (e.g., 2,6-diisopropylphenyl in 3g ) increase log Kow, enhancing membrane permeability but risking solubility limitations. The target compound’s log Kow (2.89) balances these factors, aligning with orally bioavailable drugs .
  • Enzyme Inhibition : Fluorinated benzothiazole substituents (e.g., 3f , 3g ) significantly enhance AChE/BChE inhibition, with 3g achieving IC50 = 1.66 μM for AChE, surpassing rivastigmine (IC50 = 6.7 μM) . The target compound lacks direct activity data but may exhibit comparable potency due to its chloro/methyl aryl groups, which are electron-withdrawing and hydrophobic, respectively .

Structural and Crystallographic Insights

  • Crystal Packing : X-ray diffraction of 3g (MDPI, 2023) reveals a triclinic system with intermolecular hydrogen bonding between carbonyl groups and fluorobenzothiazole moieties, stabilizing the active conformation . The target compound’s 4-chloro and 4-methyl groups may induce similar packing, though steric hindrance from methyl could alter π-π stacking .
  • Stereochemistry : Compound 23b (S-configuration at position 3) highlights the role of chirality in bioactivity, though this remains unexplored for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.